1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one
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Description
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is a useful research compound. Its molecular formula is C12H14ClNO3S and its molecular weight is 287.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one and its derivatives are extensively used in synthetic organic chemistry. They serve as active agents in various reactions, such as 1,4-addition and electrocyclization, owing to their functionality as active dienophiles and Michael acceptors. This versatility is highlighted in the synthesis of low molecular weight compounds like vinylsulfones and vinylsulfonamides, which exhibit a wide range of biological activities, primarily enzyme inhibition (Kharkov University Bulletin Chemical Series, 2020).
Crystallographic Studies
The structural properties of certain derivatives of this compound have been explored through X-ray crystallography. This research aids in understanding the molecular orientation and interactions of these molecules, which is crucial for their application in various fields, including medicinal chemistry and materials science (Journal of Molecular Structure, 2015).
Pharmacological Tool
Some derivatives are used as pharmacological research tools due to their selectivity and efficacy in interacting with specific biological receptors. For instance, certain compounds have been identified as nonpeptidic agonists for specific receptors, aiding in the development of new therapeutic agents (Journal of Medicinal Chemistry, 2002).
Molecular Synthesis
The compound and its derivatives play a crucial role in the synthesis of other complex molecules. For example, they are used in the preparation of various sulfide and sulfonamide compounds, demonstrating their importance in the synthesis of diverse chemical entities (Chinese Journal of Synthetic Chemistry, 2007).
Chemical Structure Analysis
The compound's derivatives have been used to study various chemical structures and molecular conformations. These studies are essential for understanding the chemical and physical properties of the compounds, which can have implications for their use in various scientific and industrial applications (Acta Crystallographica Section E: Structure Reports Online, 2009).
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-4-6-10(13)7-5-9/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDBUDMWWVZKFY-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.